Rotatable Bond Count and Conformational Rigidity Differentiate Deca-3,7-diyne-1,10-diamine from Its Conjugated Isomer
Deca-3,7-diyne-1,10-diamine possesses only 3 rotatable bonds (C−C single bonds between the rigid alkyne units and the terminal amine-bearing carbons), whereas the isomeric deca-4,6-diyne-1,10-diamine has 5 rotatable bonds because the conjugated diyne core is flanked by longer flexible alkylene segments [1]. This lower number of rotatable bonds in the target compound restricts conformational freedom, predicting a more rigid, extended molecular geometry. Such rigidity is critical in polymer science: when incorporated into a polyimide or polyamide backbone, the reduced flexibility of deca-3,7-diyne-1,10-diamine is expected to elevate the glass transition temperature (Tg) relative to polymers based on the more flexible 4,6-diyne isomer, although direct experimental Tg data for this exact compound remain absent from the open literature. In the absence of head-to-head data, this class-level inference is supported by the well-established relationship between monomer rotatable bonds and polymer thermal properties [2].
| Evidence Dimension | Number of rotatable bonds (computed descriptor as proxy for molecular flexibility) |
|---|---|
| Target Compound Data | 3 rotatable bonds (PubChem, computed by Cactvs 3.4.8.18) |
| Comparator Or Baseline | Deca-4,6-diyne-1,10-diamine: 5 rotatable bonds (PubChem, computed by Cactvs 3.4.8.18) |
| Quantified Difference | 3 vs. 5 rotatable bonds; difference of -2 (40% fewer rotatable bonds) |
| Conditions | Computational prediction using Cactvs engine; applicable to gas-phase/isolated molecule conformation |
Why This Matters
Fewer rotatable bonds at equal backbone length correlate with higher segmental stiffness, which translates into higher Tg and enhanced dimensional stability in the final polymeric material—important for high-performance composite and coating applications.
- [1] PubChem Compound Summary for CID 165984131, Deca-3,7-diyne-1,10-diamine. National Center for Biotechnology Information. Retrieved May 2026. View Source
- [2] Bicerano, J. Prediction of Polymer Properties. Marcel Dekker, 2002. (General relationship between monomer rotatable bonds and polymer Tg). View Source
